molecular formula C10H23NNa2O6P2 B12686889 Disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate CAS No. 94087-48-6

Disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate

Cat. No.: B12686889
CAS No.: 94087-48-6
M. Wt: 361.22 g/mol
InChI Key: AYAHNBSQGCKBAL-UHFFFAOYSA-L
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Description

Disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H23NNa2O6P2. It is known for its unique structure, which includes a bisphosphonate group, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The bisphosphonate group binds to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption. This action is mediated through the inhibition of farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway .

Comparison with Similar Compounds

Similar Compounds

  • Disodium etidronate
  • Disodium pamidronate
  • Disodium alendronate

Comparison

Disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate is unique due to its specific structure, which includes an octylimino group. This structural feature imparts distinct chemical and biological properties compared to other bisphosphonates. For example, it may exhibit different binding affinities and inhibitory effects on bone resorption .

Biological Activity

Disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate is a novel compound classified as a bisphosphonate, which has garnered attention due to its potential biological activities, particularly in the context of bone health. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique octylimino substituent linked to two phosphonic acid groups via methylene bridges. Its molecular formula contributes to its distinct reactivity and biological interactions.

  • Molecular Formula : C₁₄H₃₁N₂O₆P₂
  • Molecular Weight : 361.22 g/mol

The presence of the octylimino group enhances the compound's steric and electronic properties, influencing its biological activity and interactions with various biomolecules.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of osteoclast-mediated bone resorption. This is achieved via several pathways:

  • Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) : The compound inhibits FPPS, a critical enzyme in the mevalonate pathway essential for osteoclast function. This leads to reduced bone resorption and increased bone density .
  • Binding to Hydroxyapatite : It binds effectively to hydroxyapatite in bone tissue, which enhances its retention in the skeletal system and prolongs its action against bone loss .
  • Metal Ion Interactions : Research indicates that this compound forms stable complexes with metal ions, which may enhance its efficacy as an enzyme inhibitor.

Osteoporosis Treatment

As a bisphosphonate, this compound shows significant promise in treating osteoporosis and other metabolic bone diseases. Its ability to inhibit osteoclast activity results in improved bone mineral density (BMD) and reduced fracture risk.

  • Efficacy : Similar compounds have demonstrated substantial reductions in vertebral and nonvertebral fractures among postmenopausal women with osteoporosis .

Case Studies

Comparative Analysis with Other Bisphosphonates

Compound NameMolecular FormulaUnique FeaturesEfficacy
This compoundC₁₄H₃₁N₂O₆P₂Octylimino group enhances bindingHigh
AlendronateC₄H₆N₂O₇P₂Nitrogen-containing bisphosphonateReduces vertebral fractures by 47%
RisedronateC₅H₆N₂O₅P₂Another nitrogen-containing bisphosphonateReduces nonvertebral fractures by 39%

Future Directions and Research Needs

While the current findings on this compound are promising, further research is necessary to fully elucidate its biological mechanisms and therapeutic potential. Key areas for future investigation include:

  • Long-term Safety Profiles : Understanding potential side effects associated with prolonged use.
  • Comparative Efficacy Studies : Direct comparisons with established bisphosphonates to ascertain relative effectiveness.
  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.

Properties

CAS No.

94087-48-6

Molecular Formula

C10H23NNa2O6P2

Molecular Weight

361.22 g/mol

IUPAC Name

disodium;[octyl(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C10H25NO6P2.2Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+1/p-2

InChI Key

AYAHNBSQGCKBAL-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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